"3-(Aminomethyl)-4-iodophenol" structure and properties
"3-(Aminomethyl)-4-iodophenol" structure and properties
3-(Aminomethyl)-4-iodophenol: Structural Profiling, Orthogonal Reactivity, and Applications in Advanced Chemical Biology
Executive Summary
In the rapidly evolving fields of targeted protein degradation and radioligand therapy, the rational design of bifunctional and trifunctional linkers is paramount. 3-(Aminomethyl)-4-iodophenol (CAS: 943749-95-9)[1] has emerged as a highly versatile, rigidifying chemical building block. Featuring three orthogonally reactive sites—a primary aliphatic amine, an aryl iodide, and a phenolic hydroxyl group—this molecule allows researchers to construct complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and peptide-based radiopharmaceuticals, with exquisite regiocontrol. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this core scaffold.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-(Aminomethyl)-4-iodophenol is critical for predicting its behavior in organic solvents and physiological buffers. The presence of both a basic amine and an acidic phenol gives the molecule zwitterionic character at certain pH ranges, directly influencing its solubility and purification profiles.
| Property | Value / Description |
| Chemical Name | 3-(Aminomethyl)-4-iodophenol |
| CAS Number | 943749-95-9[1] |
| Molecular Formula | C₇H₈INO[1] |
| Molecular Weight | 249.05 g/mol [1] |
| Functional Groups | Primary Amine (-CH₂NH₂), Aryl Iodide (-I), Phenol (-OH) |
| pKa (Estimated) | ~9.5 (Amine conjugate acid), ~10.0 (Phenol) |
| Physical State | Solid (Light-sensitive) |
| Storage Conditions | 2-8°C, inert atmosphere (Ar/N₂), protect from light |
Mechanistic Reactivity & Orthogonal Functionalization
The true utility of 3-(Aminomethyl)-4-iodophenol lies in the distinct electronic and steric properties of its three functional groups, which allow for sequential, orthogonal functionalization without the need for excessive protecting group manipulations.
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Aryl Iodide (C-I Bond): The carbon-iodine bond is highly polarizable and represents the weakest carbon-halogen bond. This makes it the premier substrate for oxidative addition by zero-valent palladium (Pd⁰) catalysts, facilitating rapid Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[2].
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Aminomethyl Group (-CH₂NH₂): As an unhindered primary aliphatic amine, this group is highly nucleophilic. At slightly basic pH (7.5–8.5), it outcompetes the phenolic hydroxyl group for electrophiles, allowing for highly selective amide bond formation using N-hydroxysuccinimide (NHS) esters[3].
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Phenolic Hydroxyl (-OH): Acting as a hard oxygen nucleophile when deprotonated, the phenol can be selectively alkylated (e.g., via Williamson ether synthesis) using alkyl halides and a mild base, serving as an excellent anchor point for Polyethylene Glycol (PEG) chains.
Fig 1: Orthogonal reactivity pathways of the three functional groups.
Applications in Drug Discovery & Radiochemistry
PROTAC Linkerology
PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade target proteins[4]. The linker connecting the target warhead and the E3 ligase ligand is not merely a passive spacer; its composition, rigidity, and length dictate the stability of the ternary complex[4]. 3-(Aminomethyl)-4-iodophenol serves as a highly effective rigidifying node. By incorporating an aromatic ring into the linker, researchers can reduce the entropic penalty of ternary complex formation compared to highly flexible, purely aliphatic PEG chains[4]. The amine and phenol can be functionalized with varying lengths of PEG, while the iodide is cross-coupled directly to E3 ligase ligands (e.g., CRBN or VHL binders).
Radiopharmaceuticals and Imaging
Radioiodinated peptides and small molecules are cornerstones of diagnostic imaging (SPECT/PET) and targeted radioligand therapy[5]. Direct electrophilic radioiodination of tyrosine residues often suffers from poor in vivo stability due to rapid deiodination by dehalogenases[5]. Utilizing a pre-functionalized aryl iodide like 3-(Aminomethyl)-4-iodophenol allows for late-stage copper- or palladium-catalyzed isotopic exchange (e.g., ¹²⁷I to ¹²³I, ¹²⁴I, or ¹³¹I). The aminomethyl group provides a highly reactive handle for rapid conjugation to targeting peptides via activated esters, ensuring the radiotracer maintains high specific activity and biological integrity[3][5].
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and built-in purification logic.
Protocol A: Selective N-Acylation (Amide Bond Formation)
Objective: Conjugate a target warhead to the aminomethyl group while leaving the phenol and iodide intact. Causality: NHS esters specifically target primary amines at pH 7.2–8.5. By using a non-nucleophilic base (DIPEA), we selectively deprotonate the amine without activating the phenol, preventing undesired esterification[3].
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Solubilization: Dissolve 3-(Aminomethyl)-4-iodophenol (1.0 eq) in anhydrous DMF (0.1 M). Rationale: DMF effectively solubilizes both the zwitterionic starting material and the hydrophobic NHS-ester.
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Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Rationale: DIPEA is a sterically hindered base that deprotonates the aminomethyl group without acting as a competing nucleophile.
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Conjugation: Add the NHS-ester functionalized warhead (1.05 eq) dropwise. Stir at room temperature for 2 hours.
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Self-Validation & Workup: Monitor completion via LC-MS (look for the disappearance of the 249 m/z starting material mass). Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous citric acid. Rationale: The acidic wash protonates and removes any unreacted starting amine and DIPEA into the aqueous layer, leaving only the neutral amide product in the organic phase. Dry over Na₂SO₄ and concentrate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Form a C-C bond at the aryl iodide position using an arylboronic acid. Causality: The primary amine must be protected (e.g., as a Boc carbamate) prior to coupling. Free aliphatic amines can coordinate to the Pd(0) center, poisoning the catalyst and stalling the catalytic cycle[2].
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Amine Protection: Treat the starting material with Boc₂O (1.1 eq) and Triethylamine (1.5 eq) in Dichloromethane (DCM) for 2 hours to yield the N-Boc derivative.
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Reaction Assembly: Combine the N-Boc-aryl iodide (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Rationale: Water is strictly required to dissolve the inorganic base, which forms the reactive boronate complex necessary for the transmetalation step[2].
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Rationale: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing undesired protodehalogenation[2].
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Execution: Heat at 80°C under an Argon atmosphere for 4-6 hours.
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Self-Validation & Workup: Filter the crude mixture through a pad of Celite. Rationale: This removes precipitated palladium black which can interfere with chromatography. Partition between EtOAc and water. Purify the organic layer via silica gel chromatography.
Fig 2: Sequential workflow for PROTAC linker assembly using orthogonal protection.
Handling, Stability, and Safety
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Photodegradation: Aryl iodides are sensitive to ultraviolet light. UV exposure induces homolytic cleavage of the C-I bond, generating highly reactive iodine radicals that cause the material to discolor (turning yellow or brown). Always store in amber glass vials.
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Oxidative Stability: The primary amine can slowly oxidize upon prolonged exposure to atmospheric oxygen. Storage at 2-8°C under an inert atmosphere (Argon or Nitrogen) is mandatory for long-term stability.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 59300029, 3-(Aminomethyl)-4-iodophenol". PubChem. Available at:[Link]
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Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Available at:[Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at:[Link]
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Procopio, A., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 15(14), 7803. Available at:[Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Available at:[Link]
Sources
- 1. 3-(Aminomethyl)-4-iodophenol | C7H8INO | CID 59300029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
